1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine

Medicinal Chemistry Protecting Group Strategy Bioconjugation

1-{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine (CAS 171818-95-4, MFCD20693713) is a bicyclic orthoester bearing a primary aminomethyl substituent at the bridgehead position (C₇H₁₃NO₃, MW 159.18 g/mol, LogP −0.03, PSA 54 Ų). It belongs to the OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) family of compounds, whose parent orthoester cage was first developed by Corey and Raju as an acid-labile protecting group for carboxylic acids.

Molecular Formula C7H13NO3
Molecular Weight 159.2
CAS No. 171818-95-4
Cat. No. B6233565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine
CAS171818-95-4
Molecular FormulaC7H13NO3
Molecular Weight159.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine (CAS 171818-95-4): Bridged Orthoester Amine for Protecting Group and Building Block Procurement


1-{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine (CAS 171818-95-4, MFCD20693713) is a bicyclic orthoester bearing a primary aminomethyl substituent at the bridgehead position (C₇H₁₃NO₃, MW 159.18 g/mol, LogP −0.03, PSA 54 Ų) [1]. It belongs to the OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) family of compounds, whose parent orthoester cage was first developed by Corey and Raju as an acid-labile protecting group for carboxylic acids [2]. Unlike the widely used OBO esters that mask carboxyl functions, this compound incorporates a free primary amine via a methylene spacer, enabling nucleophilic conjugation chemistry orthogonal to the acid-sensitive orthoester core—a structural feature that fundamentally differentiates it from both OBO esters and directly-attached bridgehead amines such as 2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 80318-71-4) [3].

Why In-Class OBO Derivatives Cannot Substitute for 1-{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine Without Functional Compromise


The OBO orthoester scaffold is shared across a family of compounds, but the identity and position of the bridgehead substituent dictate entirely distinct reactivity profiles, physicochemical properties, and application domains. Directly-attached bridgehead amines (e.g., 2,6,7-trioxabicyclo[2.2.2]octan-4-amine, MW 131.13; 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine, MW 145.16, mp 116–117 °C) lack the methylene spacer present in this compound and consequently exhibit different pKₐ, LogP, steric accessibility, and conjugation behavior [1]. The chloromethyl analog (CAS 60028-24-2, LogP −0.29) offers electrophilic reactivity rather than the nucleophilic amine of the target compound, precluding its use in amide bond-forming reactions. OBO esters (used for carboxyl protection) are entirely devoid of the reactive amine handle. Even within the aminomethyl OBO subclass, chain-length variation (aminomethyl vs. aminoethyl) critically impacts downstream product potency—the aminoethyl derivative yields a sweetener ~500× sweeter than sucrose [2], demonstrating that subtle structural changes produce outsized functional consequences. Generic substitution without verifying the exact bridgehead substituent risks failed conjugation, altered degradation kinetics, and irreproducible biological or materials performance.

Quantitative Differentiation Evidence for 1-{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine vs. Closest Analogs


Methylene Spacer Confers Distinct Physicochemical Profile vs. Directly-Attached Bridgehead Amines

The target compound incorporates a methylene (−CH₂−) spacer between the OBO cage bridgehead and the primary amine, a structural feature absent in 2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 80318-71-4) and 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3), where the amine is directly attached to the bridgehead carbon. This spacer introduces one rotatable bond to the otherwise fully rigid OBO cage, increases molecular weight, and modulates both lipophilicity and amine basicity [1]. The directly-attached analog 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (C₆H₁₁NO₃, MW 145.16, mp 116–117 °C) has zero rotatable bonds, a LogP of −0.16, and an Fsp³ of 1.0, compared to the target compound (C₇H₁₃NO₃, MW 159.18, LogP −0.03, PSA 54 Ų) with one rotatable bond . The methylene spacer reduces steric shielding of the amine nitrogen, potentially enhancing nucleophilic reactivity and conjugation efficiency in amide bond formation, reductive amination, and sulfonamide synthesis .

Medicinal Chemistry Protecting Group Strategy Bioconjugation

Hydrolytic Stability of the OBO Orthoester Cage: Intermediate Between Acyclic and Adamantane Orthoesters

The 2,6,7-trioxabicyclo[2.2.2]octane (OBO) core shared by the target compound and its analogs exhibits aqueous acid hydrolytic stability that is intermediate between that of the acyclic orthoester 1,1,1-triethoxyethane (least stable) and the adamantane-based orthoester 1-methyl-2,8,9-trioxa-adamantane (most stable) [1]. This intermediate stability profile is critical: the OBO cage is sufficiently stable to survive multi-step synthetic sequences and physiological pH (t₁/₂ of days at neutral pH), yet sufficiently labile at endosomal pH (4–5) to enable triggered release in drug delivery applications [2]. In contrast, the DMOBO (dimethyl OBO) variant demonstrates 36-fold greater aqueous hydrolysis resistance than the standard OBO group at pH 4.75 [3], making OBO the preferred choice when more rapid acid-triggered cleavage is desired. The ABO (2,7,8-trioxabicyclo[3.2.1]octane) system, while formed 22,000× faster than OBO and approximately 2× more stable to acid hydrolysis, requires stronger formation conditions and introduces inherent chirality (two asymmetric carbons) that complicates achiral applications [4].

Protecting Group Chemistry pH-Responsive Materials Prodrug Design

Quantitative Deprotection Yield: 100% Conversion from Cbz-Gly-OBO Precursor

The target compound can be obtained in quantitative yield (100%) via hydrogenolysis of Cbz-Gly-OBO (CAS 881422-41-9) using palladium on activated charcoal under hydrogen atmosphere in methanol at room temperature over 4 hours [1]. This quantitative deprotection efficiency is critical for solid-phase peptide synthesis (SPPS) applications where the OBO-protected cysteine building block is attached to thiol resin as a disulfide for generating C-terminal cysteine peptides [2]. In contrast, the directly-attached 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine requires hydrogenolysis of its N,N-dibenzyl precursor, a more sterically demanding deprotection that may not proceed to full conversion under identical mild conditions . The Cbz-Gly-OBO → target compound transformation represents a clean, high-yielding deprotection orthogonal to the acid-labile OBO cage, enabling sequential protecting group manipulation strategies.

Peptide Synthesis Solid-Phase Synthesis Protecting Group Removal

Nucleophilic Amine vs. Electrophilic Chloride: Divergent Reactivity from Chloromethyl Analog

The target compound (aminomethyl-OBO) and its chloromethyl analog (1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, CAS 60028-24-2) share the identical OBO cage but differ fundamentally in the reactivity of their bridgehead substituent. The target compound presents a primary amine (nucleophile) with a LogP of −0.03 and PSA of 54 Ų , enabling direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. The chloromethyl analog (MW 195.18, LogP −0.29) presents an electrophilic carbon center suited for nucleophilic substitution reactions (Sₙ2 with amines, thiols, alkoxides) but cannot directly form amide bonds with carboxylic acids without prior conversion. This divergence dictates entirely distinct synthetic workflow integration: the aminomethyl compound can be directly coupled to carboxyl-containing payloads (amino acids, fatty acids, fluorophores), while the chloromethyl compound requires a subsequent substitution step to introduce the amine functionality, adding at least one synthetic step and potentially compromising overall yield .

Conjugation Chemistry Building Block Selection Amide Bond Formation

ABO vs. OBO Orthoester Systems: Orthogonal Deprotection and Chirality Considerations for Protecting Group Selection

The OBO orthoester system (2,6,7-trioxabicyclo[2.2.2]octane) represented by the target compound is structurally and functionally complementary to the ABO system (2,7,8-trioxabicyclo[3.2.1]octane). ABO esters contain two asymmetric carbon atoms and are inherently chiral, whereas the OBO cage is achiral (C₃ᵥ-symmetric), making it preferable for applications where stereochemical simplicity is desired [1]. Critically, orthogonal deprotection methods have been developed: OBO and ABO esters can be removed under distinct conditions without mutual interference, enabling sequential protecting group manipulation in polyfunctional molecules [2]. The formation kinetics differ dramatically—ABO ester formation is approximately 22,000× faster than OBO formation, and ABO esters are approximately 2× more stable toward acid hydrolysis [3]. However, ABO formation requires significantly stronger conditions (zirconocene catalysis or high-concentration TFA) compared to the milder BF₃·Et₂O-catalyzed OBO formation. The target compound, as an OBO-amine building block, can therefore be incorporated into synthetic sequences where ABO-protected carboxyl groups are present without cross-reactivity, and vice versa [4].

Orthogonal Protection Asymmetric Synthesis Protecting Group Strategy

High-Potency Sweetener Building Block: Structural Basis for ~500× Sucrose Sweetness in Aminoethyl-OBO Derivatives

The target compound (aminomethyl-OBO) is the one-carbon-shorter homolog of the key intermediate used to prepare N-(L)-aspartyl-1-(1′-aminoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a bridged carboxylic ortho ester sweetener with potency approximately 500 times that of sucrose on a weight basis, comparable to sodium saccharin [1]. The patent (US 5,298,272) explicitly describes the aminoethyl derivative, but the aminomethyl compound (target) can serve as a precursor for structure–activity relationship (SAR) studies exploring the effect of chain length on sweetener potency, as the substitution of the aspartyl moiety leads to dramatic taste changes [2]. The OBO cage functions as a carboxylic acid bioisostere in this context, with the orthoester replacing the carboxyl group of aspartame while retaining the ability to engage the sweet taste receptor through the aspartyl-amine conjugate [3]. Compared to aspartame (L-aspartyl-L-phenylalanine methyl ester, ~200× sucrose) and neotame (~7,000–13,000× sucrose), the OBO-based sweetener occupies a distinct potency and structural niche [4].

Sweetener Chemistry Aspartame Analogs Food Science

Procurement-Driven Application Scenarios for 1-{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine Based on Quantitative Evidence


Orthogonal Protecting Group Strategy in Polyfunctional Molecule Synthesis (OBO/ABO Pairing)

Researchers synthesizing molecules containing multiple carboxyl groups can exploit the orthogonal deprotection of OBO and ABO esters. The target compound, as an OBO-amine building block, can be conjugated to one carboxyl group while an ABO ester protects another, enabling sequential deprotection without cross-reactivity [1]. The achiral OBO cage (0 asymmetric centers) avoids introducing diastereomers, simplifying purification and characterization compared to the inherently chiral ABO system (2 asymmetric centers) [2]. This scenario is supported by the 100% deprotection yield of the Cbz-OBO precursor [3], demonstrating clean protecting group removal compatible with multi-step sequences.

pH-Responsive Drug Delivery Vector or Gene Delivery Cationic Lipid Precursor

The OBO orthoester cage of the target compound provides intermediate hydrolytic stability—stable at neutral pH (t₁/₂ of days) but labile at endosomal pH 4–5 (t₁/₂ of hundreds of minutes) [1]. This property, combined with the reactive primary amine for conjugation to lipid tails or PEG chains, makes the compound a strategic precursor for synthesizing pH-sensitive cationic lipids for gene delivery [2]. The amine-methylene spacer provides a flexible tether that reduces steric constraints during nucleic acid complexation, unlike directly-attached bridgehead amines with zero rotatable bonds [3]. The target compound's LogP (−0.03) and PSA (54 Ų) predict adequate aqueous solubility for bioconjugation reactions while maintaining sufficient hydrophobicity for lipid membrane interaction after conjugation.

Solid-Phase Peptide Synthesis with C-Terminal Cysteine Modification

The target compound serves as the deprotected amine product in OBO-based cysteine building block strategies for solid-phase peptide synthesis (SPPS). The OBO ester of cysteine is attached to thiol resin as a disulfide, and after peptide elongation, the OBO group is removed by mild acid hydrolysis to reveal the free C-terminal carboxyl group [1]. The quantitative (100%) hydrogenolysis of the Cbz-protected precursor to the free amine [2] establishes the reliability of the deprotection chemistry, minimizing resin-bound byproducts and maximizing crude peptide purity. This application leverages the intermediate acid lability of the OBO cage—stable to Fmoc deprotection conditions (piperidine) but cleavable under mild acidic conditions (TFA) that do not damage the peptide chain [3].

Sweetener SAR Exploration via Chain-Length Variation of OBO-Aspartyl Conjugates

Food science and sweetener chemistry groups can use the target compound (aminomethyl-OBO, C₁ spacer) as the foundation for systematic structure–activity relationship studies exploring the effect of methylene spacer length on sweetener potency. The known aminoethyl-OBO aspartyl conjugate (C₂ spacer) exhibits sweetness ~500× that of sucrose, comparable to sodium saccharin [1]. The aminomethyl variant (target compound) provides the C₁ entry point, while the patent literature establishes that small structural changes in the amine-bearing side chain can produce dramatic effects on taste profile—from sweet to bitter to tasteless [2]. Procurement of the aminomethyl-OBO building block enables a complete chain-length SAR matrix (C₁, C₂, C₃, etc.) inaccessible if only the aminoethyl analog is available [3].

Quote Request

Request a Quote for 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.